Urea, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-
CAS No.: 314282-68-3
Cat. No.: VC19083566
Molecular Formula: C15H10ClN3O3
Molecular Weight: 315.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 314282-68-3 |
---|---|
Molecular Formula | C15H10ClN3O3 |
Molecular Weight | 315.71 g/mol |
IUPAC Name | 1-(4-chlorophenyl)-3-(1,3-dioxoisoindol-2-yl)urea |
Standard InChI | InChI=1S/C15H10ClN3O3/c16-9-5-7-10(8-6-9)17-15(22)18-19-13(20)11-3-1-2-4-12(11)14(19)21/h1-8H,(H2,17,18,22) |
Standard InChI Key | ZROYLJXVRSXWOT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)NC(=O)NC3=CC=C(C=C3)Cl |
Introduction
Structural and Chemical Identity of Compound X
Compound X belongs to the class of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs, characterized by a urea bridge linking a substituted phenyl group to a dioxoisoindolinyl scaffold . Its IUPAC name, N-(4-chlorophenyl)-N'-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)urea, reflects the presence of:
-
A 4-chlorophenyl group at the N-terminal of the urea, providing electron-withdrawing properties and potential metabolic stability.
-
A 1,3-dioxoisoindolin-2-yl group at the N'-terminal, contributing planar aromaticity and hydrogen-bonding capacity.
The molecular formula is , with a molecular weight of 315.71 g/mol. Computational analyses of similar compounds predict moderate solubility in polar aprotic solvents (e.g., DMSO) and adherence to Lipinski’s rule of five, suggesting favorable oral bioavailability .
Synthetic Routes and Optimization
The synthesis of Compound X follows a multistep protocol adapted from methodologies for analogous 1-(1,3-dioxoisoindolin-2-yl)-3-aryl ureas :
Step 1: Preparation of Phenyl(4-Chlorophenyl)carbamate
A solution of 4-chloroaniline (2.5 mmol) in triethylamine is added to phenyl chloroformate in chloroform under inert conditions. The reaction yields phenyl(4-chlorophenyl)carbamate via nucleophilic acyl substitution.
Step 2: Synthesis of 2-Aminoisoindoline-1,3-dione
Phthalic anhydride and urea undergo fusion at 140°C to form phthalimide, which is subsequently treated with hydrazine hydrate in ethanol at 85°C. This step generates 2-aminoisoindoline-1,3-dione through ring-opening and re-cyclization.
Step 3: Coupling to Form Compound X
Equimolar amounts of phenyl(4-chlorophenyl)carbamate and 2-aminoisoindoline-1,3-dione are stirred in dichloromethane for 6–8 hours at room temperature. The reaction proceeds via nucleophilic attack of the amino group on the carbamate carbonyl, yielding Compound X with a reported efficiency of 81–92% for analogous structures .
Table 1: Comparative Yields of Selected 1-(1,3-Dioxoisoindolin-2-yl)-3-Aryl Ureas
*Extrapolated from analogous reactions.
Spectroscopic Characterization
Compound X is characterized by:
-
1H NMR: A singlet at δ 10.8–11.2 ppm for the urea NH protons, doublets for the aromatic protons of the 4-chlorophenyl group (δ 7.4–7.6 ppm), and signals for the dioxoisoindolinyl moiety (δ 7.7–8.1 ppm) .
-
13C NMR: Peaks at δ 165–168 ppm for the carbonyl carbons of the isoindolinone ring and δ 155 ppm for the urea carbonyl .
-
Mass Spectrometry: A molecular ion peak at m/z 315.71 (M+H)+ consistent with the molecular formula .
Applications and Future Directions
Compound X’s dual pharmacophoric design positions it as a candidate for:
-
Targeted cancer therapies, particularly in tumors overexpressing kinase pathways.
-
Adjuvant antioxidant therapies to mitigate chemotherapy-induced oxidative stress.
Ongoing research priorities include:
-
In vivo efficacy and safety studies to validate preclinical findings.
-
Structural optimization to reduce hepatotoxicity risk while enhancing potency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume